Methyl 3-(azetidin-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(azetidin-3-yl)-3-oxopropanoate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yl)-3-oxopropanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester.
Suzuki–Miyaura Cross-Coupling: This reaction is used for the diversification of heterocyclic amino acid derivatives.
Common Reagents and Conditions
Aza-Michael Addition: Typically involves the use of NH-heterocycles and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Suzuki–Miyaura Cross-Coupling: Utilizes boronic acids and a palladium catalyst.
Major Products
The major products formed from these reactions include functionalized 3-substituted 3-(acetoxymethyl)azetidines and various heterocyclic amino acid derivatives .
Scientific Research Applications
Methyl 3-(azetidin-3-yl)-3-oxopropanoate has several scientific research applications:
Pharmaceutical Development: The azetidine ring is a pharmacophore subunit used in the development of various drugs due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-yl)-3-oxopropanoate involves its interaction with biological targets through its azetidine ring.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA).
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Another azetidine derivative with potential pharmaceutical applications.
Uniqueness
Methyl 3-(azetidin-3-yl)-3-oxopropanoate is unique due to its specific structure, which combines the azetidine ring with an ester functional group
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)2-6(9)5-3-8-4-5/h5,8H,2-4H2,1H3 |
InChI Key |
DHTILAFLNMRJFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1CNC1 |
Origin of Product |
United States |
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